molecular formula C17H19N3OS B2466077 N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310153-69-4

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2466077
CAS No.: 2310153-69-4
M. Wt: 313.42
InChI Key: LOIVTVAEJOIXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a benzothiazole moiety and an azabicyclo octane structure. Compounds containing benzothiazole are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The azabicyclo octane structure is often found in alkaloids, which are known for their pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1,3-benzothiazole with a suitable azabicyclo octane derivative under controlled conditions. The reaction may require catalysts such as silica-supported tungstosilisic acid and may be carried out under conventional heating or ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The azabicyclo octane structure may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-10-7-13-4-5-14(8-10)20(13)17(21)19-12-3-6-16-15(9-12)18-11(2)22-16/h3,6,9,13-14H,1,4-5,7-8H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIVTVAEJOIXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3C4CCC3CC(=C)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.